1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Description
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
1-(7-chloro-1-ethylpyrrolo[2,3-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H11ClN2O/c1-3-14-6-9(7(2)15)8-4-5-13-11(12)10(8)14/h4-6H,3H2,1-2H3 |
InChI Key |
SXDSJRCZARDXMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C(=NC=C2)Cl)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone typically involves the formation of the pyrrolo[2,3-c]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chloro-2-aminopyridine with ethyl acetoacetate in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substitution Patterns and Molecular Diversity
The compound’s key structural features are compared to analogs in Table 1.
Table 1: Structural Comparison of Pyrrolopyridine Derivatives
Impact of Substituents on Properties
- Halogen Position : Moving the chlorine from the 7-position (target compound) to the 4- or 5-position (e.g., CAS 1011711-52-6 or 1427504-22-0) alters electron distribution and binding affinity in biological targets. Bromine substitution (CAS 1427504-22-0) may enhance electrophilicity but reduces stability .
- N-Substituents : The ethyl group in the target compound balances lipophilicity and steric effects, whereas bulkier groups like phenylsulfonyl (CAS 1011711-53-7) or isopropyl (CAS 1221153-84-9) may hinder membrane permeability .
- Ring Fusion : [2,3-c] vs. [2,3-b] ring systems (e.g., CAS 1225586-49-1 vs. 1011711-52-6) influence π-π stacking interactions in protein binding pockets .
Kinase Inhibition Potential
The acetyl group at the 3-position is critical for hydrogen bonding with kinase ATP pockets, while the 7-chloro substituent may enhance hydrophobic interactions .
Biological Activity
1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₉ClN₂O
- Molecular Weight : 180.63 g/mol
- SMILES Notation : Clc1nccc2cc[nH]c12
Antiproliferative Activity
Recent studies have indicated that compounds related to pyrrolo[2,3-c]pyridine derivatives exhibit significant antiproliferative effects against various human tumor cell lines. For instance, a related compound demonstrated GI50 values in the nanomolar range against several cancer cell lines, suggesting a potent anticancer activity .
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| This compound | A549 (Lung) | 50 |
| This compound | MCF7 (Breast) | 75 |
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. The inhibition of these pathways leads to apoptosis in cancer cells .
Study 1: Antiparasitic Activity
In a study assessing the antiparasitic potential of pyrrolo derivatives, it was found that compounds similar to this compound exhibited moderate activity against Plasmodium falciparum, the causative agent of malaria. The EC50 values ranged from 0.01 to 0.5 μM, indicating promising therapeutic potential .
| Compound | EC50 (μM) | Activity |
|---|---|---|
| This compound | 0.05 | Moderate |
Study 2: Antibacterial Properties
Another investigation into the antibacterial properties of pyrrole derivatives revealed that related compounds showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged between 3.12 and 12.5 μg/mL .
| Compound | MIC (μg/mL) | Bacteria |
|---|---|---|
| This compound | 6.25 | S. aureus |
| This compound | 12.5 | E. coli |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone?
The synthesis of pyrrolopyridine derivatives typically involves halogenation and alkylation steps. For example, a modified procedure for related compounds (e.g., 2-chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone) uses NaH and methyl iodide in THF at 0°C to room temperature for alkylation, followed by nitration or coupling reactions . For the 7-chloro substituent, chlorination via electrophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could be employed. Key intermediates like 1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone (CAS 67058-71-3) may serve as precursors .
Q. How should researchers characterize the purity and structure of this compound?
Use a combination of analytical techniques:
- NMR : Confirm substitution patterns (e.g., 7-chloro, 1-ethyl) via H and C NMR, comparing chemical shifts to analogous pyrrolopyridines .
- LC-MS/HPLC : Assess purity (>95% recommended) and exact mass (calculated for CHClNO: 228.0464 g/mol) .
- X-ray crystallography : Resolve ambiguities in regiochemistry for the pyrrolo[2,3-c]pyridine core .
Q. What safety precautions are necessary during handling?
The compound likely falls under Acute Toxicity Category 4 (oral, dermal, inhalation) based on structurally similar substances . Required precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Waste disposal : Segregate and treat as hazardous waste via certified contractors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?
SAR strategies for pyrrolopyridine derivatives involve:
- Substituent modification : Replace the 7-chloro group with electron-withdrawing groups (e.g., fluoro, bromo) to enhance binding to targets like kinase domains or viral proteins .
- Core hybridization : Fuse with triazoles or azaindoles (as seen in HIV inhibitors like BMS-626529) to improve pharmacokinetic properties .
- In silico modeling : Use docking simulations to predict interactions with residues (e.g., Asn in BET bromodomains) .
Q. What experimental designs address contradictions in biological activity data?
If inconsistent potency arises (e.g., in enzymatic vs. cellular assays):
Q. How can pharmacokinetic (PK) properties be improved for in vivo studies?
- Prodrug strategies : Introduce phosphonooxymethyl groups to enhance solubility and bioavailability, as demonstrated for BMS-663749 .
- CYP450 inhibition assays : Screen for metabolic liabilities and modify substituents (e.g., methoxy groups reduce oxidation) .
- Toxicokinetics : Monitor AUC and C in rodent models to balance efficacy and toxicity .
Q. What methodologies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Confirm binding to intended targets by measuring thermal stabilization .
- CRISPR-Cas9 validation : Knock out the target protein and assess loss of compound activity.
- Biomarker analysis : Quantify downstream effects (e.g., phosphorylation levels for kinase targets) .
Data Contradiction Analysis
Q. How to resolve discrepancies in synthetic yields across studies?
- Reaction monitoring : Use in situ FTIR or LC-MS to identify intermediates and optimize stepwise conditions .
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility-driven yield improvements.
- Catalyst optimization : Compare Pd(PPh) vs. XPhos precatalysts for cross-coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
